molecular formula C11H20N2O B3123521 N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide CAS No. 308830-99-1

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide

Cat. No. B3123521
CAS RN: 308830-99-1
M. Wt: 196.29 g/mol
InChI Key: ZYUNJCXJCKEGIP-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” is a derivative of naltrexone . Naltrexone is an organic heteropentacyclic compound that is naloxone substituted in which the allyl group attached to the nitrogen is replaced by a cyclopropylmethyl group . It is a mu-opioid receptor antagonist, used to treat alcohol dependence .


Synthesis Analysis

The synthesis of compounds similar to “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” involves complex processes. For instance, the synthesis of noroxymorphone, a key intermediate in the production of opioid antagonists like naltrexone, involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated . The oxazolidine derived from oxymorphone reacts with Grignard reagents to provide directly N-allyl, N-cyclopropylmethyl, and N-cyclobutylmethyl derivatives .


Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” is likely complex, given its relation to naltrexone . Cyclopropanes, which are part of the structure, present significant challenges for any synthetic chemist due to their high ring strain . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates .


Chemical Reactions Analysis

Cyclopropanes, like the one in “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide”, can participate in various chemical reactions. They can be involved in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” would be influenced by its molecular structure and the presence of the cyclopropane ring . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Chemistry and Pharmacology of Novel Synthetic Opioids

Research into non-fentanil novel synthetic opioids, particularly N-substituted benzamides and acetamides, has revealed significant findings regarding their chemistry, pharmacology, and impact on drug markets. These compounds, including U-47700, have been developed based on patented compounds and exhibit euphoric effects, highlighting the importance of early detection and risk assessment in toxicological studies (Sharma et al., 2018).

Application of 1-Methylcyclopropene in Fruits and Vegetables

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has significantly impacted research on fruits and vegetables by delaying ripening and senescence, thus improving product quality. Its commercialization has been rapidly adopted by many apple industries worldwide, indicating its potential for broader application across various fruits and vegetables (Watkins, 2006).

Advanced Oxidation Processes for Environmental Remediation

The degradation of acetaminophen (ACT) via advanced oxidation processes (AOPs) has been a focus of research due to its relevance in water treatment and environmental remediation. Studies have investigated different kinetics, mechanisms, and by-products of ACT degradation, providing insight into the effectiveness of AOPs in removing recalcitrant compounds from water sources (Qutob et al., 2022).

Mechanism of Action

The mechanism of action of “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” is likely related to its function as a mu-opioid receptor antagonist . This means it binds to mu-opioid receptors in the brain, blocking the effects of opioids.

Future Directions

The future directions for “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” could involve further exploration of its potential uses, particularly given its relation to naltrexone . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity . This could open up new possibilities for the synthesis and application of such compounds.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-13(8-9-2-3-9)11(14)10-4-6-12-7-5-10/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUNJCXJCKEGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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